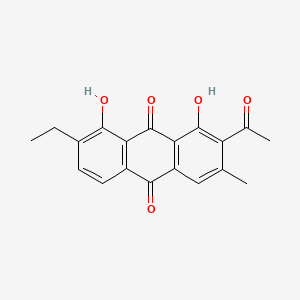
Huanglongmycin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Huanglongmycin N is a natural product isolated from the bacterium Streptomyces sp. CB09001. It belongs to the family of aromatic polyketides, which are known for their diverse biological activities. This compound has been identified as a DNA topoisomerase I inhibitor, making it a compound of interest for its potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Huanglongmycin N is biosynthesized by a type II polyketide synthase (PKS) pathway. The biosynthesis involves the condensation of nine molecules of malonyl-CoA to form a nonaketide chain, which undergoes cyclization, reduction, and aromatization to yield the final product . The specific genes involved in this biosynthetic pathway have been identified in the Streptomyces sp. CB09001 genome .
Industrial Production Methods
For large-scale production, Streptomyces sp. CB09001 can be fermented in suitable media. The fermentation process involves growing the bacteria in large bioreactors, followed by extraction and purification of this compound from the culture broth .
Analyse Des Réactions Chimiques
Types of Reactions
Huanglongmycin N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its aromatic polyketide structure, which provides multiple reactive sites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives retain the core aromatic structure but exhibit different functional groups, which can alter their biological activities .
Applications De Recherche Scientifique
Huanglongmycin N has several scientific research applications:
Mécanisme D'action
Huanglongmycin N exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By binding to the enzyme, this compound prevents it from re-ligating the DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a promising anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Huanglongmycin N is structurally similar to other aromatic polyketides, such as doxorubicin and tetracycline. These compounds also exhibit significant biological activities, including anticancer and antibiotic properties .
Uniqueness
What sets this compound apart is its specific inhibition of DNA topoisomerase I, whereas other similar compounds may target different enzymes or pathways. Additionally, this compound’s unique tricyclic scaffold with a benzene-fused pyran/pyrone structure distinguishes it from other polyketides .
Propriétés
Formule moléculaire |
C19H16O5 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
2-acetyl-7-ethyl-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H16O5/c1-4-10-5-6-11-14(16(10)21)19(24)15-12(17(11)22)7-8(2)13(9(3)20)18(15)23/h5-7,21,23H,4H2,1-3H3 |
Clé InChI |
VYJBLWXOYRRIMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


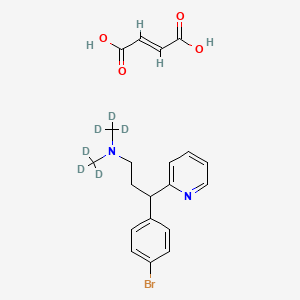
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
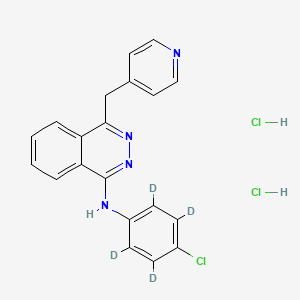
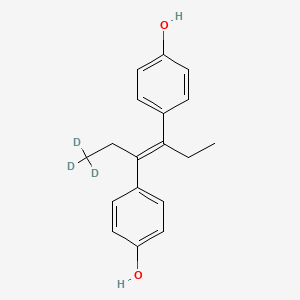
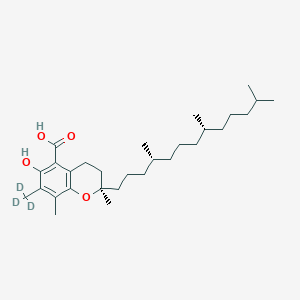

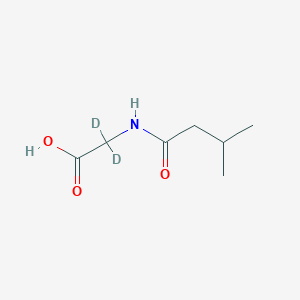

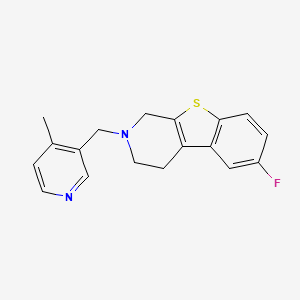
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
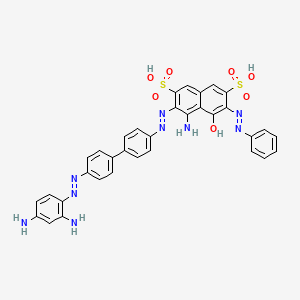
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

